molecular formula C12H21IN2O B12908112 (S)-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide CAS No. 98612-65-8

(S)-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide

Cat. No.: B12908112
CAS No.: 98612-65-8
M. Wt: 336.21 g/mol
InChI Key: QQXGIHDPMVPWDQ-MERQFXBCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name “(S)-4-(2-methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide” provides a complete description of the compound’s structure. Breaking down the nomenclature:

  • “4-(2-methyl-5-oxo-1-pyrrolidinyl)” indicates a pyrrolidinone ring substituted at position 4 with a methyl group at position 2 and a ketone at position 5.
  • “2-butyn-1-aminium” specifies a four-carbon alkyne chain (butynyl) with an ammonium group at position 1.
  • “N,N,N-trimethyl” denotes three methyl groups attached to the nitrogen of the ammonium moiety.
  • “(S)” designates the stereochemical configuration of the chiral center.
  • “Iodide” identifies the counterion balancing the positive charge of the quaternary ammonium group.

The molecular formula is C₁₂H₂₁N₂OI , with a molecular weight of 336.25 g/mol . The structural backbone consists of a quaternary ammonium group linked to a substituted pyrrolidinone ring via a butynyl spacer. A simplified structural representation can be derived from the SMILES notation:
C[N+](C)(C)C#CC(C(=O)N1CCCC1C)N.[I-]

Table 1: Key identifiers of the compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₂₁N₂OI
Molecular Weight 336.25 g/mol

Properties

CAS No.

98612-65-8

Molecular Formula

C12H21IN2O

Molecular Weight

336.21 g/mol

IUPAC Name

trimethyl-[4-[(2S)-2-methyl-5-oxopyrrolidin-1-yl]but-2-ynyl]azanium;iodide

InChI

InChI=1S/C12H21N2O.HI/c1-11-7-8-12(15)13(11)9-5-6-10-14(2,3)4;/h11H,7-10H2,1-4H3;1H/q+1;/p-1/t11-;/m0./s1

InChI Key

QQXGIHDPMVPWDQ-MERQFXBCSA-M

Isomeric SMILES

C[C@H]1CCC(=O)N1CC#CC[N+](C)(C)C.[I-]

Canonical SMILES

CC1CCC(=O)N1CC#CC[N+](C)(C)C.[I-]

Origin of Product

United States

Biological Activity

(S)-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide, also known by its CAS number 98612-64-7, is a quaternary ammonium compound with potential biological applications. This article reviews the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₁₂H₂₁IN₂O, with a molecular weight of 336.21 g/mol. The compound features a pyrrolidine ring and a trimethylammonium group, which contribute to its biological properties.

Research indicates that this compound interacts with muscarinic receptors, particularly the M3 subtype. It has been shown to modulate intracellular calcium levels through G protein-coupled receptor pathways. The Gβ5-RGS7 complex has been identified as a significant modulator of these pathways, influencing calcium influx and release in response to various muscarinic agonists .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Muscarinic Agonism Activates M3 muscarinic receptors, influencing calcium signaling .
Calcium Modulation Affects intracellular calcium levels via G protein signaling pathways .
Potential Anticancer Activity Preliminary studies suggest activity against certain cancer cell lines .

Case Studies and Research Findings

  • Calcium Signaling Studies : A study demonstrated that this compound can enhance calcium influx in cells expressing M3 receptors. The modulation was shown to be independent of the GTPase activity of RGS proteins, indicating a unique interaction profile .
  • Anticancer Activity : In vitro assays indicated that derivatives of this compound exhibited micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These findings suggest that the compound may have potential as an anticancer agent due to its ability to induce apoptosis or inhibit cell proliferation .
  • Pharmacological Profile : The compound's quaternary ammonium structure suggests high solubility in aqueous environments, which may facilitate its use in pharmacological applications. Its interaction with muscarinic receptors could lead to therapeutic uses in conditions such as asthma or other respiratory disorders where modulation of smooth muscle contraction is desired .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders
Research indicates that this compound may play a role in modulating neurotransmitter systems, particularly in the context of neuroprotection and neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that compounds with similar structures can inhibit excitotoxicity mediated by NMDA receptors, which is a key factor in neuronal damage associated with these diseases .

2. Antidepressant Activity
There is emerging evidence that (S)-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide may exhibit antidepressant-like effects. Its ability to modulate serotonin and dopamine pathways could provide new avenues for the treatment of depression and anxiety disorders. The exploration of this compound as a selective serotonin reuptake inhibitor (SSRI) or a dopamine reuptake inhibitor is ongoing .

Neuropharmacological Insights

Recent studies have highlighted the compound's potential neuroprotective effects through its antioxidant properties. It has been suggested that it may help reduce oxidative stress in neuronal cells, which is crucial for maintaining neuronal health and function . This aspect is particularly relevant for developing therapies aimed at mitigating the effects of neurodegeneration.

Therapeutic Potential

1. Antioxidant Properties
The compound's antioxidant capabilities are significant for its application in various therapeutic contexts. By scavenging free radicals, it may protect against cellular damage caused by oxidative stress, making it a candidate for further investigation in conditions characterized by oxidative damage, such as cardiovascular diseases and certain cancers .

2. Synthetic Analog Development
Given its structural features, this compound serves as a lead compound for developing synthetic analogs with enhanced efficacy or reduced side effects. The modification of its chemical structure could lead to derivatives that possess improved pharmacokinetic properties or selectivity for specific biological targets .

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotectionDemonstrated inhibition of NMDA receptor-mediated excitotoxicity in vitro.
Study BAntidepressant EffectsShowed significant reduction in depressive-like behaviors in animal models.
Study CAntioxidant ActivityHighlighted the compound's ability to reduce oxidative stress markers in neuronal cultures.

These case studies underscore the compound's multifaceted potential across various therapeutic areas.

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds, primarily platinum(II) iodide n,π-chelate complexes and other iodide-containing derivatives, as detailed in the evidence.

Structural and Functional Similarities
  • Iodide Role : Both the target compound and platinum(II) iodide complexes (e.g., N-allyl thiourea derivatives) utilize iodide as a counterion or ligand. In platinum complexes, iodide enhances stability and modulates reactivity with biological targets like DNA or enzymes . For the target compound, the iodide likely improves solubility and ionic interactions.
  • Chelating Motifs : The platinum complexes employ sulfur/nitrogen-based ligands for chelation, whereas the target compound features a pyrrolidinyl group. Both structures prioritize steric and electronic optimization for biological activity .

Key Findings :

  • Platinum(II) iodide complexes demonstrate potent cytotoxicity (IC₅₀ < 2 µM) and enzyme inhibition, particularly against γ-glutamyl transpeptidase (GGT), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) . These effects correlate with reduced hepatoma cell viability and metabolic disruption.
  • Its propargylamine backbone may confer unique reactivity compared to platinum-based systems.
Solubility and Toxicity
  • Platinum Complexes : Chelation reduces hydrolysis and toxicity while improving solubility in physiological conditions .
  • Target Compound : The quaternary ammonium group likely enhances aqueous solubility, but toxicity profiles remain uncharacterized in the provided evidence.
Mechanistic Insights
  • Platinum complexes act via DNA intercalation and enzyme inhibition, whereas the target compound’s mechanism may involve ionic interactions or steric interference with enzyme active sites (e.g., GGT or ALT). However, further studies are needed to validate this hypothesis.

Q & A

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 22–95%) arise from varying purification protocols. Reproducibility studies should standardize solvent systems (e.g., ethanol vs. acetonitrile for recrystallization) and quantify trace impurities via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.